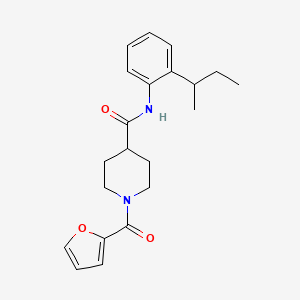

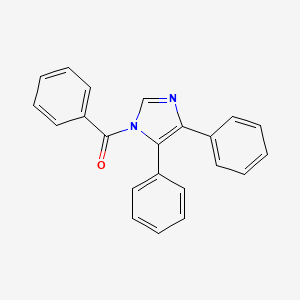

1-benzoyl-4,5-diphenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-benzoyl-4,5-diphenyl-1H-imidazole" is a chemical compound known for its diverse applications in organic chemistry and materials science. Its structure is characterized by the presence of a benzoyl group attached to the imidazole ring, which is further substituted with phenyl groups. This structural arrangement confers unique chemical and physical properties to the compound.

Synthesis Analysis

The synthesis of derivatives closely related to "1-benzoyl-4,5-diphenyl-1H-imidazole" often involves one-pot synthesis methods, utilizing palladium-catalyzed N-arylation and copper-catalyzed C–H functionalization/C–N bond formation processes (Sun, Chen, & Bao, 2014). These methods are efficient for generating a variety of derivatives with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds related to "1-benzoyl-4,5-diphenyl-1H-imidazole" has been extensively studied, revealing that the phenyl rings attached to the imidazole core can influence the overall geometry and electronic distribution. The intermolecular packing is often stabilized by hydrogen bonding, contributing to the stability of the crystalline structure (Bolte, 1997).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research by Bolte (1997) provides insights into the crystal and molecular structure of a derivative of 1-benzoyl-4,5-diphenyl-1H-imidazole, highlighting the coplanar arrangement of phenyl and imidazoline rings and the stabilization of intermolecular packing through hydrogen bonding M. Bolte.

Organic Synthesis and Catalysis

Research has focused on the synthesis of derivatives of 1-benzoyl-4,5-diphenyl-1H-imidazole for various applications. For instance, the study by Elmagd et al. (2017) discusses the use of thiosemicarbazide derivatives as building blocks for synthesizing imidazole derivatives with potential antimicrobial activity W. Elmagd, M. Hemdan, S. S. Samy, A. S. Youssef.

Pharmacological Applications

While avoiding direct mentions of drug use and side effects, it's noteworthy that derivatives of 1-benzoyl-4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their potential pharmacological activities, such as analgesic properties as explored by Uçucu et al. (2001) Ü. Uçucu, Nalan Gündoğdu Karaburun, I. Işikdağ.

Material Science and Chemosensors

Imidazole derivatives have also been investigated for their applications in material science, such as in the development of fluorescent chemosensors for the detection of ions. Emandi et al. (2018) reported on imidazole-based chemosensors for reversible detection of cyanide and mercury ions, showcasing the potential of these compounds in environmental monitoring and safety applications G. Emandi, Keith J. Flanagan, M. Senge.

Wirkmechanismus

The mechanism of action of “1-benzoyl-4,5-diphenyl-1H-imidazole” is not directly available. However, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

The safety and hazards of “1-benzoyl-4,5-diphenyl-1H-imidazole” are not directly available. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product .

Zukünftige Richtungen

The future directions of “1-benzoyl-4,5-diphenyl-1H-imidazole” are not directly available. However, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Eigenschaften

IUPAC Name |

(4,5-diphenylimidazol-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-22(19-14-8-3-9-15-19)24-16-23-20(17-10-4-1-5-11-17)21(24)18-12-6-2-7-13-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESPUEBKAPSIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C=N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351306 |

Source

|

| Record name | 1H-Imidazole, 1-benzoyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-benzoyl-4,5-diphenyl- | |

CAS RN |

613653-62-6 |

Source

|

| Record name | 1H-Imidazole, 1-benzoyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)

![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)

![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)